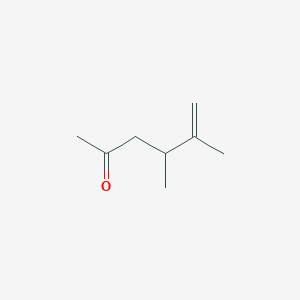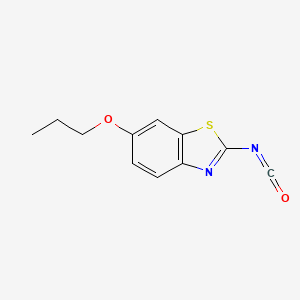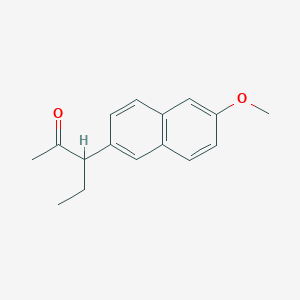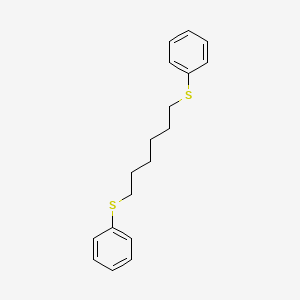
6-Phenylsulfanylhexylsulfanylbenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Phenylsulfanylhexylsulfanylbenzene is an organic compound characterized by the presence of two benzene rings connected by a hexyl chain with sulfanyl (thioether) groups attached to the 6th carbon of the hexyl chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Phenylsulfanylhexylsulfanylbenzene typically involves the following steps:
Formation of the Hexyl Chain: The hexyl chain can be synthesized through standard organic synthesis techniques, such as the Grignard reaction or alkylation of appropriate precursors.
Introduction of Sulfanyl Groups: The sulfanyl groups are introduced via nucleophilic substitution reactions. For example, hexyl bromide can react with thiophenol in the presence of a base to form the desired thioether linkage.
Coupling with Benzene Rings: The final step involves coupling the hexyl chain with benzene rings. This can be achieved through Friedel-Crafts alkylation or other suitable coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process would typically include:
Raw Material Preparation: Ensuring high purity of starting materials.
Reaction Optimization: Fine-tuning reaction conditions such as temperature, pressure, and catalyst concentration to maximize yield.
Purification: Using techniques like distillation, crystallization, or chromatography to purify the final product.
Analyse Chemischer Reaktionen
Types of Reactions
6-Phenylsulfanylhexylsulfanylbenzene can undergo various chemical reactions, including:
Oxidation: The sulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the sulfanyl groups, typically using reducing agents like lithium aluminum hydride.
Substitution: The benzene rings can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, or halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, under mild to moderate conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, under anhydrous conditions.
Substitution: Nitrating mixture (HNO3/H2SO4), sulfuric acid, halogens (Cl2, Br2) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Hexylbenzene derivatives.
Substitution: Nitro, sulfonyl, or halogenated benzene derivatives.
Wissenschaftliche Forschungsanwendungen
6-Phenylsulfanylhexylsulfanylbenzene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific biological targets.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and advanced materials with unique properties.
Wirkmechanismus
The mechanism of action of 6-Phenylsulfanylhexylsulfanylbenzene depends on its specific application:
Biological Activity: The compound may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways.
Chemical Reactivity: The sulfanyl groups can participate in redox reactions, altering the electronic properties of the molecule and influencing its reactivity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenylsulfanylbenzene: Lacks the hexyl chain, making it less flexible and potentially less reactive.
Hexylsulfanylbenzene: Contains only one benzene ring, reducing its aromatic character and potential for substitution reactions.
Dibenzylsulfide: Similar thioether linkage but with different structural features.
Uniqueness
6-Phenylsulfanylhexylsulfanylbenzene is unique due to its combination of two benzene rings connected by a flexible hexyl chain with sulfanyl groups. This structure provides a balance of rigidity and flexibility, making it suitable for various applications in chemistry, biology, and industry.
Eigenschaften
CAS-Nummer |
55129-89-0 |
|---|---|
Molekularformel |
C18H22S2 |
Molekulargewicht |
302.5 g/mol |
IUPAC-Name |
6-phenylsulfanylhexylsulfanylbenzene |
InChI |
InChI=1S/C18H22S2/c1(9-15-19-17-11-5-3-6-12-17)2-10-16-20-18-13-7-4-8-14-18/h3-8,11-14H,1-2,9-10,15-16H2 |
InChI-Schlüssel |
MBLXGVAXVFPNAD-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)SCCCCCCSC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


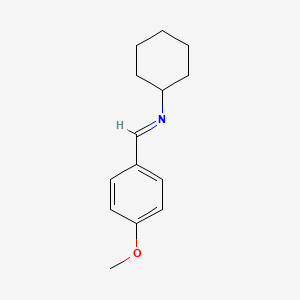

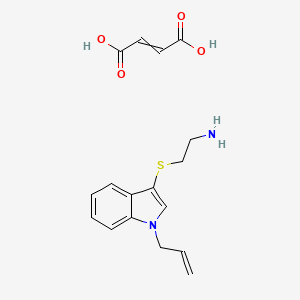
![2-{4-[2-(2,5-Diphenyl-2H-1,2,3-triazol-4-yl)ethenyl]phenyl}-1,3-benzoxazole](/img/structure/B14622615.png)
![2-Ethenylspiro[cyclopropane-1,9'-fluorene]](/img/structure/B14622616.png)
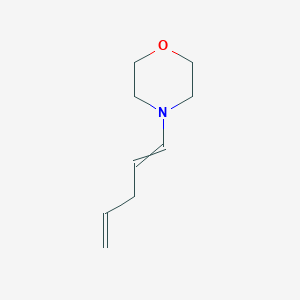


![Spiro[imidazolidine-2,2'-[2H]indene]-1',3'-dione, 1,3-diphenyl-](/img/structure/B14622634.png)
